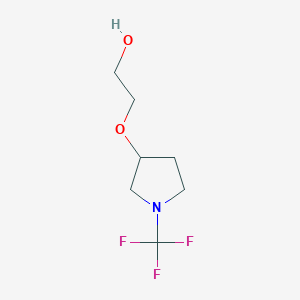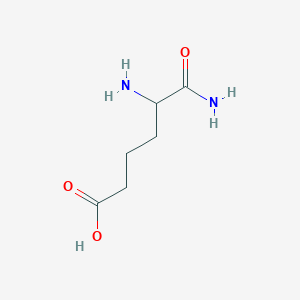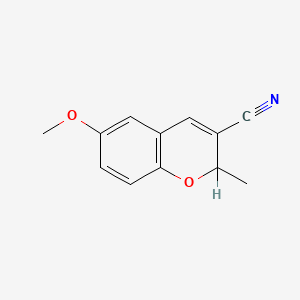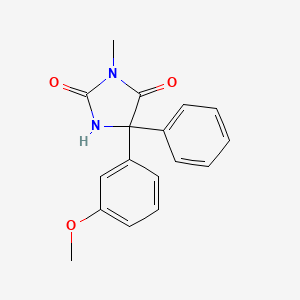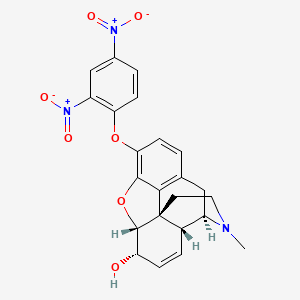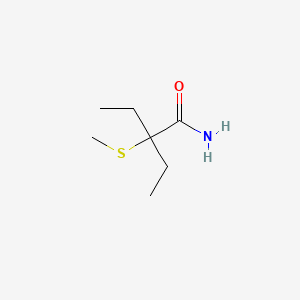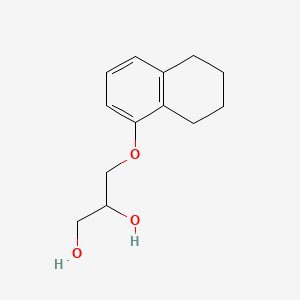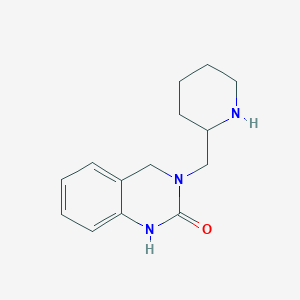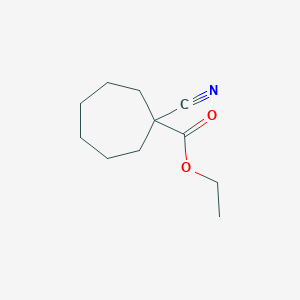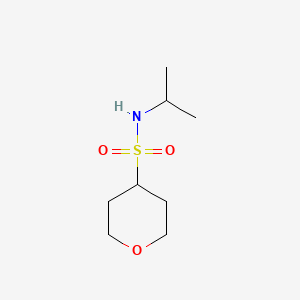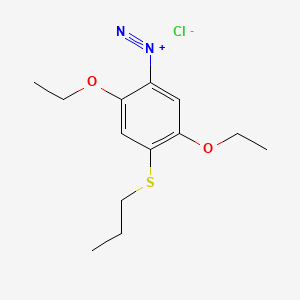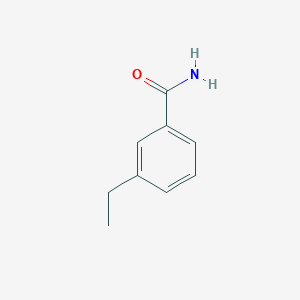
3-Ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylbenzamide is an organic compound with the molecular formula C9H11NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group attached to the benzene ring and an amide functional group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylbenzamide can be synthesized through the direct condensation of 3-ethylbenzoic acid with ammonia or an amine under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is produced using a similar condensation reaction but on a larger scale. The process may involve the use of catalysts to increase the reaction rate and yield. Ultrasonic irradiation and the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Ethylbenzoic acid.
Reduction: 3-Ethylaniline.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-ethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its amide functional group.
Comparison with Similar Compounds
3-Methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Chlorobenzamide: Contains a chlorine atom instead of an ethyl group.
3-Methoxybenzamide: Features a methoxy group in place of the ethyl group.
Uniqueness: 3-Ethylbenzamide is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
500293-87-8 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-ethylbenzamide |
InChI |
InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
InChI Key |
MVGMZFRPBRUJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


